Technical Guide: Solubility Profiling of 4-(2-Amino-3-hydroxypropyl)phenol
Technical Guide: Solubility Profiling of 4-(2-Amino-3-hydroxypropyl)phenol
This guide provides an in-depth technical analysis of the solubility characteristics of 4-(2-Amino-3-hydroxypropyl)phenol (commonly referred to as Tyrosinol or Decarboxy-Tyrosine derivative ).
It addresses the physicochemical distinctions between aqueous and organic (DMSO) solvation, critical for researchers utilizing this compound as a metabolic standard, a chiral intermediate in beta-blocker synthesis, or a reagent in adrenergic receptor studies.
Executive Technical Summary
4-(2-Amino-3-hydroxypropyl)phenol (CAS: 40829-04-7 for the free base; often supplied as HCl salt CAS: 87745-27-5) is a reduced derivative of the amino acid Tyrosine.[1] Unlike its parent amino acid, it lacks the carboxylic acid moiety, removing the classic zwitterionic behavior at neutral pH.
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Core Solubility Insight: The solubility profile is strictly dictated by the salt form and pH . In its hydrochloride form, it behaves as a hydrophilic electrolyte (Water > DMSO). In its free base form, it behaves as a polar organic solid (DMSO ≥ Water, pH-dependent).
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Critical Handling Note: As a phenolic amine, this compound is susceptible to oxidative polymerization (browning) in alkaline aqueous solutions. DMSO stock solutions are preferred for long-term stability.
Physicochemical Identity & Constants
Understanding the molecular drivers of solubility requires analysis of the functional groups.
| Property | Data | Technical Implication |
| Common Name | Tyrosinol | Reduced form of Tyrosine. |
| Formula | C | MW: 167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt). |
| pKa (Amine) | ~9.5 (Estimated) | At pH 7.4, the amine is >99% protonated (NH |
| pKa (Phenol) | ~10.0 (Estimated) | At pH 7.4, the phenol is protonated (Neutral -OH). |
| LogP | ~0.3 (Low) | Amphiphilic but leans hydrophilic due to -OH and -NH |
| H-Bond Donors | 4 (Free Base) | High capacity for lattice energy (high melting point). |
Solubility Analysis: Water vs. DMSO[3][4][5]
A. Solubility in Water (Aqueous Media)
The aqueous solubility of Tyrosinol is pH-dependent .
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HCl Salt Form (Most Common Commercial Form):
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Solubility: High (>50 mg/mL) .
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Mechanism: Dissociates instantly into the chloride anion and the protonated ammonium cation. The hydration enthalpy of the ions overcomes the crystal lattice energy.
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Application: Ideal for preparing mobile phases or direct injection into biological assays.
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Free Base Form:
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Solubility: Moderate to Low at neutral pH.
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Mechanism: At pH ~7, the molecule exists largely as a cation (NH
/ Phenol-OH). While soluble, it lacks the "pull" of the counter-ion found in the salt form. At pH > 10 (approaching the pKa of the phenol), solubility increases due to phenoxide formation, but oxidation risk skyrockets . -
Protocol Adjustment: If using the free base in water, acidification (using 0.1 M HCl or Formic Acid) is required to achieve high concentrations.
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B. Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the superior solvent for stock solution preparation and compound stability .
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Solubility: High (>100 mg/mL) for the Free Base; Moderate for the HCl salt.
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Mechanism: DMSO acts as a powerful hydrogen bond acceptor. It effectively solvates the phenolic hydroxyl and the amine protons without relying on ionization.
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Advantage: DMSO prevents the rapid oxidative degradation observed in alkaline aqueous solutions. It disrupts the intermolecular hydrogen bonding network of the solid crystal more effectively than neutral water.
C. Comparative Decision Matrix
| Feature | Water (Aqueous Buffer) | DMSO (Anhydrous) |
| Primary Use | Acute biological assays, LC-MS injection. | Long-term stock storage (-20°C). |
| Max Concentration | High (if pH < 7 or Salt form). | High (Free base); Moderate (Salt). |
| Stability | Low (Oxidation prone if pH > 7). | High (Inert environment). |
| Freeze/Thaw | Not recommended (precipitate risk). | Excellent recovery. |
Visualizing the pH-Dependent Solubility Logic
The following diagram illustrates the speciation of Tyrosinol and how pH shifts drive solubility.
Figure 1: Speciation and solubility risks of Tyrosinol across pH gradients.
Experimental Protocol: Saturation Shake-Flask Method
Do not rely on literature values alone. Use this self-validating protocol to determine the exact solubility for your specific lot (purity affects solubility).
Materials
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Compound: 4-(2-Amino-3-hydroxypropyl)phenol (Solid).
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Solvents: HPLC-grade Water (buffered to pH 7.4) and Anhydrous DMSO.
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Equipment: Orbital shaker, Centrifuge (15,000 x g), UV-Vis Spectrophotometer or HPLC.
Workflow
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Supersaturation:
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Weigh 10 mg of compound into two separate 1.5 mL microcentrifuge tubes.
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Tube A (Water): Add 100 µL PBS (pH 7.4). (Target: 100 mg/mL).
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Tube B (DMSO): Add 100 µL DMSO. (Target: 100 mg/mL).
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Equilibration:
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Vortex vigorously for 2 minutes.
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Place on an orbital shaker at 25°C for 24 hours.
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Visual Check: If the solid dissolves completely, add more solid until a visible pellet remains (ensuring saturation).
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Separation:
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Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.
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Quantification (Dilution Factor is Key):
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Carefully remove the supernatant.
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Dilute the supernatant 1:1000 in the same solvent used for dissolution.
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Measure Absorbance at 276 nm (Phenolic peak).
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Calculate concentration using a standard curve (Beer-Lambert Law).
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Authoritative References
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PubChem. 4-(2-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]
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ChemIDplus. Tyrosinol Structure and Properties. National Institutes of Health.
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pH-dependent solubility profiling).
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Li, P., & Zhao, L. (2016). Developing Early Formulations: A Review of Solubility in Drug Discovery. International Journal of Pharmaceutics.
